3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Overview
Description
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a complex organic compound featuring multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core structures. One common approach is to start with commercially available pyrazole derivatives and introduce the necessary substituents through a series of reactions, such as halogenation, methylation, and amidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom in the pyrazole ring can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.
Substitution: : The pyrazole rings can undergo nucleophilic substitution reactions, where substituents on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Bromine-free pyrazole derivatives.
Substitution: : Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.
Material Science: : Its unique structure makes it suitable for the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of pyrazole rings and substituents Similar compounds might include other pyrazole derivatives with different substituents or core structures
List of Similar Compounds
4-bromo-5-methyl-1H-pyrazole
1-ethyl-1H-pyrazole
Propanamide derivatives with pyrazole rings
Properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN7O/c1-3-22-9-13(6-18-22)10-23-11-14(7-19-23)21-16(25)4-5-24-12(2)15(17)8-20-24/h6-9,11H,3-5,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFLIKTKPSZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)CCN3C(=C(C=N3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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